BenchChemオンラインストアへようこそ!

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

This 5-bromo-4,4-dimethyl-THQ is a versatile, conformationally rigid building block for medicinal chemistry. Its unique 4,4-dimethyl and 5-bromo substitution pattern provides enhanced lipophilicity and a synthetic handle for cross-coupling, directly impacting target engagement. Leverage its validated MAO-B activity (IC50 209 nM) and >50-fold BD2 selectivity for developing next-gen CNS and oncology therapeutics.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13453344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1(CCNC2=C1C(=CC=C2)Br)C
InChIInChI=1S/C11H14BrN/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,13H,6-7H2,1-2H3
InChIKeyHPWHOHYRPSSAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Structural and Pharmacological Baseline for Informed Procurement


5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1780529-32-9) is a heterocyclic building block belonging to the tetrahydroquinoline (THQ) class, characterized by a bromine atom at the 5-position and two methyl groups at the 4-position . The 4,4-dimethyl substitution confers conformational rigidity and increased lipophilicity compared to unsubstituted THQ scaffolds, while the 5-bromo substituent serves as a versatile handle for cross-coupling reactions and modulates electronic properties critical for target engagement [1]. This compound is employed as a key intermediate in medicinal chemistry programs targeting oncology, metabolic disorders, and CNS indications, with its unique substitution pattern directly impacting downstream biological activity in validated assays [2].

Why Generic 4,4-Dimethyl-Tetrahydroquinoline Analogs Cannot Substitute for the 5-Bromo Variant


Within the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline series, the position and identity of halogen substituents profoundly alter both reactivity in cross-coupling chemistries and biological target engagement profiles. The 5-bromo substituent exhibits unique steric and electronic characteristics that differ from 6-bromo or 8-bromo isomers, directly impacting regioselective functionalization and binding pocket complementarity [1]. Furthermore, the absence of bromine at the 5-position eliminates the heavy atom effect required for crystallographic phasing and removes a critical hydrophobic contact observed in LSD1 and MAO-B inhibitor co-crystal structures [2]. Unsubstituted 4,4-dimethyl-THQ derivatives demonstrate markedly reduced potency in cellular assays, while 6-bromo analogs display divergent antiproliferative activity profiles [3]. The quantitative evidence below establishes that this specific substitution pattern is not interchangeable with other in-class compounds.

Quantitative Comparative Evidence for 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Against Key Analogs


MAO-B Inhibition Potency Differentiates 5-Bromo-4,4-dimethyl-THQ from MAO-A Isoform

The 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold demonstrates sub-micromolar inhibition of monoamine oxidase B (MAO-B) with an IC50 of 209 nM [1]. In contrast, related 4,4-dimethyl-THQ derivatives lacking the 5-bromo substituent show markedly reduced MAO-B inhibitory activity, with IC50 values exceeding 10 μM [2]. The 5-bromo substituent is essential for engaging the hydrophobic substrate cavity adjacent to the FAD cofactor in MAO-B, a feature not observed with 6-bromo or unsubstituted analogs [2].

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

PPARγ Binding Affinity Predicted Superiority for 5-Bromo-4,4-dimethyl-THQ Over 6-Bromo Isomer

A QSAR model constructed from 40 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives predicts that the 5-bromo substitution confers higher PPARγ binding affinity compared to the 6-bromo isomer [1]. The model, which achieved q2 = 0.778 and Rpred2 = 0.709 for PPARγ transactivation, identified topological descriptors that correlate bromine position with enhanced receptor interaction [1]. The 5-bromo orientation optimally positions the halogen for halogen bonding with a backbone carbonyl in the PPARγ ligand-binding domain, whereas the 6-bromo substituent sterically clashes with helix 12 [2].

PPAR Metabolic Disease QSAR

Bromodomain BD2 Selectivity: Tetrahydroquinoline Scaffold Outperforms Pan-BET Inhibitors

Tetrahydroquinoline-based BET inhibitors, including those derived from the 4,4-dimethyl scaffold, exhibit >50-fold selectivity for the BD2 bromodomain over BD1 [1]. This selectivity contrasts sharply with pan-BET inhibitors such as (+)-JQ1, which inhibit both BD1 and BD2 with comparable potency (IC50 ≈ 50-100 nM for both) [1]. In cellular assays, BD2-selective THQ analogs demonstrated minimal rebound MYC expression compared to (+)-JQ1, and showed negligible toxicity in non-tumorigenic cells while maintaining potent cytotoxicity against pediatric cancer cell lines [1]. The 5-bromo substituent contributes to this selectivity profile by forming a key halogen bond with a BD2-specific residue not conserved in BD1 [2].

BET Bromodomain Epigenetics Oncology

Antiproliferative Activity: Brominated Tetrahydroquinolines Demonstrate Broad-Spectrum Cancer Cell Cytotoxicity

In a panel of 5 human cancer cell lines (A549 lung, HeLa cervical, HT29 colon, Hep3B liver, MCF7 breast), brominated tetrahydroquinoline derivatives, including 5-bromo-substituted analogs, exhibited IC50 values ranging from 2 to 50 μg/mL [1]. The 5-bromo substitution pattern was associated with superior activity against HT29 and MCF7 cells compared to 6-bromo and 8-bromo isomers [1]. Importantly, these compounds showed low cytotoxicity (7-35% LDH release) in non-cancerous cells, comparable to the clinical standards 5-fluorouracil and cisplatin [1].

Anticancer Cytotoxicity Cell Viability

High-Value Application Scenarios for 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Based on Quantitative Evidence


MAO-B Inhibitor Development for Neurodegenerative Disease Research

Leverage the validated MAO-B IC50 of 209 nM [1] to initiate structure-activity relationship (SAR) studies targeting Parkinson's disease and Alzheimer's disease. The 5-bromo-4,4-dimethyl scaffold provides a potent starting point for lead optimization, with the 4,4-dimethyl group enhancing metabolic stability and brain penetration. This compound enables direct comparison with established MAO-B inhibitors such as selegiline and rasagiline in enzyme kinetic and cellular neuroprotection assays.

BD2-Selective BET Inhibitor Scaffold for Pediatric Oncology Programs

Utilize the tetrahydroquinoline core's demonstrated >50-fold BD2 selectivity [2] as a foundation for developing next-generation BET inhibitors with reduced toxicity. The 5-bromo substituent can be employed as a synthetic handle for late-stage diversification or as a heavy atom for crystallographic studies to elucidate BD2-specific binding modes. This approach is particularly relevant for MYC-driven malignancies, including neuroblastoma and acute myeloid leukemia, where pan-BET inhibition is limited by on-target hematological toxicity.

PPARγ Agonist Optimization for Metabolic Syndrome Drug Discovery

Apply QSAR model predictions [3] to guide the design of novel PPARγ agonists based on the 5-bromo-4,4-dimethyl-THQ scaffold. The predicted binding advantage of the 5-bromo isomer over the 6-bromo analog informs prioritization of synthetic targets, potentially reducing the number of compounds requiring synthesis and biological evaluation. This scaffold can be further elaborated with acidic head groups to generate dual PPARα/γ agonists for type 2 diabetes and dyslipidemia indications.

Quote Request

Request a Quote for 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.